(+-)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone
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Overview
Description
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is a complex organic compound belonging to the indenoisoquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of Schiff bases with homophthalic anhydrides, followed by cyclization reactions. The use of thionyl chloride is often employed to facilitate the formation of the indenoisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be applied to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indenoisoquinolines .
Scientific Research Applications
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the induction of DNA damage response and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Indenoisoquinoline: A class of compounds with similar core structures but different substituents.
Camptothecin: Another topoisomerase I inhibitor with a different structural framework.
Quinoline: A related compound with a simpler structure and different biological activities.
Uniqueness
(±)-11-Hydroxy-5,11-dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical properties and biological activities. Its ability to inhibit topoisomerase I without the structural complexity of camptothecin makes it a promising candidate for further research and development .
Properties
CAS No. |
136540-28-8 |
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Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
11-hydroxy-2,3,8,9-tetramethoxy-6,11-dimethylindeno[1,2-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H23NO6/c1-22(25)14-10-18(29-6)17(28-5)9-13(14)20-19(22)11-7-15(26-3)16(27-4)8-12(11)21(24)23(20)2/h7-10,25H,1-6H3 |
InChI Key |
UNHMZCIQRJNBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC)O |
Origin of Product |
United States |
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